Cas no 394236-18-1 (2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide)

2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide
- N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide
- 2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
- 394236-18-1
- AB00672414-01
- 2-(4-methylphenyl)sulfanyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
- AKOS024598880
- F0748-0373
-
- インチ: 1S/C18H16N4O3S2/c1-11-6-8-15(9-7-11)26-12(2)16(23)19-18-21-20-17(27-18)13-4-3-5-14(10-13)22(24)25/h3-10,12H,1-2H3,(H,19,21,23)
- InChIKey: DSLFYXGWCPWXQW-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)C(C)C(NC1=NN=C(C2C=CC=C(C=2)[N+](=O)[O-])S1)=O
計算された属性
- せいみつぶんしりょう: 400.066
- どういたいしつりょう: 400.066
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 525
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 154Ų
2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0748-0373-25mg |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0748-0373-3mg |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0748-0373-100mg |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0748-0373-50mg |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0748-0373-75mg |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0748-0373-5mg |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0748-0373-20μmol |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0748-0373-40mg |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0748-0373-1mg |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0748-0373-2mg |
2-[(4-methylphenyl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
394236-18-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamideに関する追加情報
Introduction to 2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide (CAS No. 394236-18-1)
2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide, with the CAS number 394236-18-1, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiadiazole ring and a nitrophenyl group, which contribute to its biological activity and potential therapeutic properties.
The molecular formula of 2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide is C17H16N4O2S2, and its molecular weight is approximately 360.45 g/mol. The presence of the thiadiazole ring and the nitro group imparts significant chemical stability and reactivity, making it a valuable candidate for further investigation in drug discovery and development.
In the realm of medicinal chemistry, 2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide has been studied for its potential as an anti-inflammatory agent. Recent research has shown that compounds containing thiadiazole rings exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. Specifically, studies have demonstrated that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.
Beyond its anti-inflammatory properties, 2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide has also shown promise in the treatment of neurodegenerative diseases. The nitro group in the compound can undergo reduction to form nitroso compounds, which have been linked to neuroprotective effects. Research has indicated that these nitroso derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative stress, thereby protecting neurons from damage.
In addition to its therapeutic potential, the synthesis of 2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep reactions involving the formation of intermediates such as 1,3,4-thiadiazoles and nitrobenzenes. These synthetic methods have been refined to ensure high efficiency and reproducibility, making the compound more accessible for further research and development.
The biological activity of 2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide has been evaluated through a range of in vitro and in vivo studies. In cell-based assays, the compound has demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, animal models have been used to assess its efficacy in treating inflammatory conditions and neurodegenerative diseases. These studies have provided valuable insights into the mechanism of action and pharmacokinetic properties of the compound.
To further enhance its therapeutic potential, researchers are exploring various prodrug strategies for 2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide. Prodrugs are biologically inactive derivatives that are converted into active drugs within the body through metabolic processes. By designing prodrugs with improved solubility and bioavailability, it is possible to enhance the therapeutic index of the compound while reducing side effects.
In conclusion, 2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide (CAS No. 394236-18-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activity make it a valuable candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanism of action and potential clinical applications.
394236-18-1 (2-(4-methylphenyl)sulfanyl-N-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-ylpropanamide) 関連製品
- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)
- 865286-52-8(3-fluoro-N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 1497456-50-4(1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)
- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)
- 2138141-51-0(Butane, 1-chloro-3,3-dimethyl-2-(propoxymethyl)-)
- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)
- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)
- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)
- 896370-14-2(N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-3,5-dimethoxybenzamide)
- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)